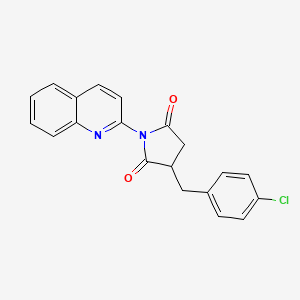
3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione, also known as CCQ, is a synthetic compound that has been widely studied in scientific research. CCQ belongs to the class of pyrrolidinedione derivatives and has been found to possess various biological activities.
科学研究应用
3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and cell proliferation. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to decrease the levels of reactive oxygen species (ROS) and increase the activities of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, this compound has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis.
实验室实验的优点和局限性
3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been found to be stable under various conditions, which makes it suitable for in vitro and in vivo experiments. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound has been found to have low solubility in water, which can limit its use in some experiments.
未来方向
There are several future directions for the study of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione. One potential area of research is the investigation of the molecular targets of this compound and its mechanism of action. Additionally, further studies are needed to determine the efficacy and safety of this compound in the treatment of various diseases. This compound could also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, the development of new synthetic methods for this compound could lead to the production of analogs with improved biological activities.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
合成方法
The synthesis of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzylamine with 2-quinolinecarboxaldehyde in the presence of sodium methoxide, followed by the reaction with succinic anhydride. The final product is obtained after purification by recrystallization.
属性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-quinolin-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c21-16-8-5-13(6-9-16)11-15-12-19(24)23(20(15)25)18-10-7-14-3-1-2-4-17(14)22-18/h1-10,15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYKAIJJSCONAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=NC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

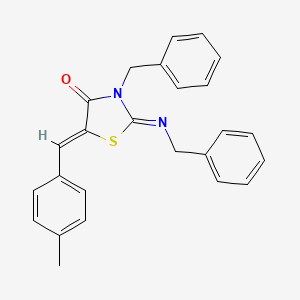
![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)
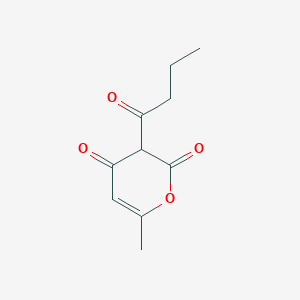

![4,4,8-trimethyl-1-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5216987.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216988.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5216995.png)
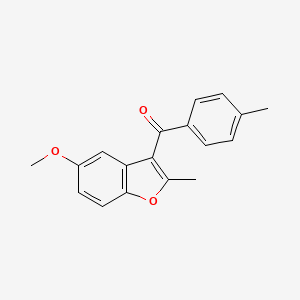
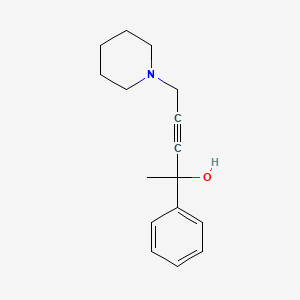
![N-(4-methylbenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217028.png)
![5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)
